molecular formula C8H7BClNO2 B1608845 5-Chloro-1H-indole-2-boronic acid CAS No. 282528-62-5

5-Chloro-1H-indole-2-boronic acid

Cat. No. B1608845
CAS RN: 282528-62-5
M. Wt: 195.41 g/mol
InChI Key: IDVLNSZYFCBHNS-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a type of organoboron reagent, which are generally stable, readily prepared, and environmentally benign .


Synthesis Analysis

The synthesis of 5-Chloro-1H-indole-2-boronic acid and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indole-2-boronic acid consists of a boronic acid group attached to the 2-position of a 5-chloro-1H-indole . The molecular weight of the compound is 195.411 Da .


Chemical Reactions Analysis

In terms of chemical reactions, 5-Chloro-1H-indole-2-boronic acid can participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with various electrophilic organic groups .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-Chloro-1H-indole-2-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) coupling process. This reaction is pivotal for creating carbon-carbon bonds, which are fundamental in organic synthesis. The SM coupling is celebrated for its mild conditions and tolerance of various functional groups, making it an indispensable tool for chemists .

Stereospecific Functionalizations

The compound plays a crucial role in the stereospecific functionalization of secondary and tertiary boronic esters. These reactions are essential for creating enantioenriched molecules, which have significant implications in the development of pharmaceuticals and other biologically active compounds .

Inhibitors for Arthritic Disease

Researchers have utilized 5-Chloro-1H-indole-2-boronic acid in the synthesis of indole inhibitors targeting MMP-13, an enzyme implicated in arthritic diseases. The development of these inhibitors could lead to new treatments for conditions like osteoarthritis .

Tubulin Polymerization Inhibitors

This boronic acid derivative is also involved in the creation of substituted pyrimidines that act as tubulin polymerization inhibitors. These substances have potential applications in cancer therapy, as they can disrupt the mitotic process in cancer cells .

Aryl-hetarylfurocoumarins Synthesis

The compound is used in Suzuki coupling reactions to synthesize Aryl-hetarylfurocoumarins. These molecules are of interest due to their diverse biological activities, including anti-inflammatory and anticancer properties .

Homocoupling Reactions

5-Chloro-1H-indole-2-boronic acid: is a reactant in homocoupling reactions, which are useful for synthesizing symmetrical biaryls. These biaryls are structural motifs commonly found in pharmaceuticals and organic materials .

Synthesis of Hydroxyquinones

It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides. Hydroxyquinones are important in various fields, including pharmaceuticals, due to their antioxidant properties .

Kinase Inhibitors for Cancer Treatment

Lastly, the compound is a reactant for preparing thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. These inhibitors are being studied for their potential in treating cancer by targeting specific signaling pathways within cancer cells .

Mechanism of Action

Target of Action

5-Chloro-1H-indole-2-boronic acid is primarily used as a reactant in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organic groups that participate in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction affects the biochemical pathways involved in carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis . The reaction can be catalyzed by ethers, leading to the development of new borane reagents .

Result of Action

The result of the action of 5-Chloro-1H-indole-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Action Environment

The action of 5-Chloro-1H-indole-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction conditions, such as temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Additionally, the presence of other substances, such as ethers, can catalyze the reaction and influence the compound’s action .

Future Directions

The future directions of research involving 5-Chloro-1H-indole-2-boronic acid and similar compounds likely involve further exploration of their use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds have potential applications in the synthesis of various biologically active molecules .

properties

IUPAC Name

(5-chloro-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVLNSZYFCBHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402535
Record name 5-CHLORO-1H-INDOLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indole-2-boronic acid

CAS RN

282528-62-5
Record name B-(5-Chloro-1H-indol-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282528-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-CHLORO-1H-INDOLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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